5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)
Overview
Description
5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde): is a chemical compound with the molecular formula C16H8N2O2S3 and a molecular weight of 356.44 g/mol This compound is known for its unique structural features, which include a benzothiadiazole core flanked by two thiophene-2-carbaldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde) typically involves the Suzuki-Miyaura cross-coupling reaction . This reaction is carried out using a palladium catalyst, such as Pd(PPh3)4 , and a base like K2CO3 in a solvent such as DMF (dimethylformamide) . The reaction conditions usually involve heating the mixture to around 100°C for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings.
Reduction: Reduction reactions can target the aldehyde groups, converting them to alcohols.
Substitution: The thiophene rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like can be used under mild conditions.
Reduction: is commonly used for reducing the aldehyde groups.
Substitution: Electrophilic reagents such as or can be used for substitution reactions on the thiophene rings.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding alcohol.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its excellent electronic properties.
Photovoltaics: It is also explored in the fabrication of organic solar cells.
Biology and Medicine:
Fluorescent Probes: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Industry:
Sensors: It is used in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde) primarily involves its electronic properties . The benzothiadiazole core acts as an electron acceptor, while the thiophene groups serve as electron donors. This donor-acceptor interaction facilitates charge transfer processes, which are crucial in its applications in organic electronics and photovoltaics .
Comparison with Similar Compounds
- 5,5’-(2,1,3-Benzothiadiazole-4,7-diyl)di(2-thiophenecarbaldehyde)
- 4,7-Bis(5-formylthiophen-2-yl)-2,1,3-benzothiadiazole
Uniqueness:
- Electronic Properties: The specific arrangement of the benzothiadiazole and thiophene groups in 5,5’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde) provides unique electronic properties that are not found in other similar compounds .
- Applications: Its versatility in applications ranging from organic electronics to biological imaging sets it apart from other compounds with similar structures .
Properties
IUPAC Name |
5-[4-(5-formylthiophen-2-yl)-2,1,3-benzothiadiazol-7-yl]thiophene-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O2S3/c19-7-9-1-5-13(21-9)11-3-4-12(16-15(11)17-23-18-16)14-6-2-10(8-20)22-14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFMYUMBJOVSJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(C3=NSN=C23)C4=CC=C(S4)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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